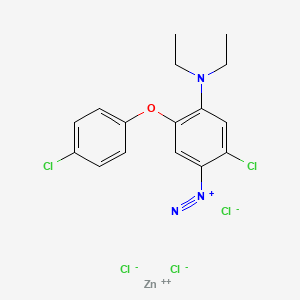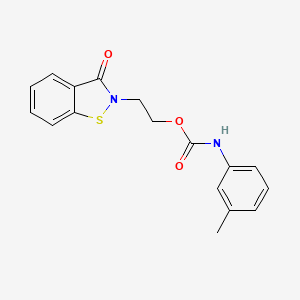
Bis(2-hydroxy-3-((1-oxooctadecyl)oxy)propyl) malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-206-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization and filtration processes to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. Common solvents used in these reactions include toluene, benzene, and other organic solvents.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers to form polymers.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to form polymers.
Biology: Employed in the study of radical-induced damage to biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the homolytic cleavage of the nitrogen-nitrogen bond upon heating or exposure to ultraviolet light. This cleavage generates two free radicals, which can then initiate polymerization reactions by reacting with monomers.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a radical initiator and its ability to decompose at relatively low temperatures. Similar compounds include:
Benzoyl Peroxide: Another radical initiator used in polymerization reactions, but it decomposes at higher temperatures.
Azobisisobutyronitrile: Similar in structure and function but has different decomposition characteristics.
Properties
CAS No. |
94159-28-1 |
|---|---|
Molecular Formula |
C46H86O11 |
Molecular Weight |
815.2 g/mol |
IUPAC Name |
bis(2-hydroxy-3-octadecanoyloxypropyl) 2-hydroxybutanedioate |
InChI |
InChI=1S/C46H86O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)54-36-40(47)38-56-45(52)35-42(49)46(53)57-39-41(48)37-55-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40-42,47-49H,3-39H2,1-2H3 |
InChI Key |
XRDRHFBPZOXMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC(C(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



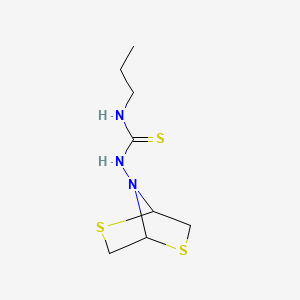
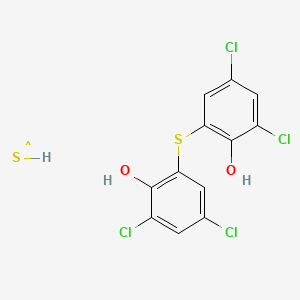
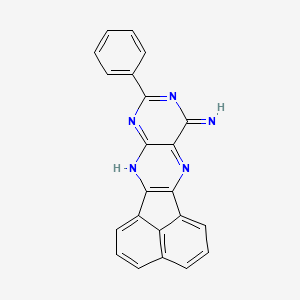
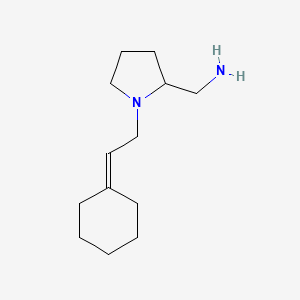


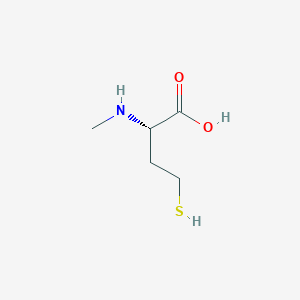

![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
